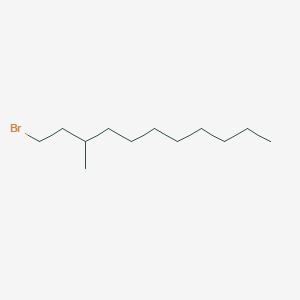

1-Bromo-3-methylundecane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methylundecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Br/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXSAFCRTCCMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309821 | |

| Record name | Undecane, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65781-39-7 | |

| Record name | Undecane, 1-bromo-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65781-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Methylundecane

Regioselective Bromination Approaches

Regioselective synthesis is paramount to ensure the bromine atom is introduced at the C1 position, avoiding the formation of isomers such as 2-bromo-3-methylundecane or 3-bromo-3-methylundecane. This is primarily achieved by selecting appropriate precursors and reaction pathways that favor terminal functionalization.

Radical Halogenation Pathways

Direct radical bromination of the parent alkane, 3-methylundecane (B86300), is generally not a viable method for the regioselective synthesis of 1-bromo-3-methylundecane. Free-radical halogenation is highly selective and favors the substitution of hydrogen atoms on the most substituted carbon. In the case of 3-methylundecane, the tertiary carbon at the C3 position is the most reactive site, which would lead to 3-bromo-3-methylundecane as the major product.

A more effective radical-based strategy involves the anti-Markovnikov hydrobromination of an alkene precursor, specifically 3-methylundec-1-ene . In the presence of a radical initiator, such as peroxides (e.g., AIBN or benzoyl peroxide) or UV light, the addition of hydrogen bromide (HBr) proceeds via a radical mechanism. This pathway selectively yields the terminal bromide. The reaction is initiated by the formation of a bromine radical, which then adds to the less substituted carbon of the alkene double bond (C1), generating a more stable secondary radical at the C2 position. This intermediate subsequently abstracts a hydrogen atom from another molecule of HBr to form the this compound product and propagate the radical chain. This method ensures high regioselectivity for the desired terminal isomer.

| Precursor | Reagents | Mechanism | Major Product | Regioselectivity |

| 3-Methylundecane | Br₂, light (hν) | Free Radical Substitution | 3-Bromo-3-methylundecane | Low (for C1) |

| 3-Methylundec-1-ene | HBr, Peroxides (ROOR) | Free Radical Addition | This compound | High (Anti-Markovnikov) |

Electrophilic and Nucleophilic Bromination of Precursors

Nucleophilic substitution reactions provide a reliable and highly regioselective route to this compound. The most common precursor for this approach is 3-methylundecan-1-ol . The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a more reactive intermediate.

One common method involves the use of phosphorus tribromide (PBr₃) . This reagent reacts with the primary alcohol in what is typically an Sₙ2 reaction, where the phosphorus atom is attacked by the alcohol's oxygen, and a bromide ion is subsequently displaced to attack the carbon, resulting in the formation of this compound with high yield and regioselectivity.

Alternatively, the alcohol can be treated with a mixture of hydrobromic acid (HBr) and a strong acid catalyst like sulfuric acid (H₂SO₄) . The sulfuric acid protonates the hydroxyl group, converting it into a good leaving group (water). The bromide ion from HBr then displaces the water molecule in an Sₙ2 reaction to yield the final product.

| Precursor | Reagents | Reaction Type | Product |

| 3-Methylundecan-1-ol | PBr₃ | Nucleophilic Substitution (Sₙ2) | This compound |

| 3-Methylundecan-1-ol | HBr, H₂SO₄ | Nucleophilic Substitution (Sₙ2) | This compound |

Stereoselective Synthesis of Enantiopure this compound

The chiral center at the C3 position of this compound means the compound can exist as two enantiomers: (R)- and (S)-1-bromo-3-methylundecane. The synthesis of these enantiopure forms is crucial for applications where specific stereochemistry is required, such as in the synthesis of pheromones or other biologically active molecules.

Asymmetric Synthetic Routes to (R)- and (S)-1-Bromo-3-methylundecane

The synthesis of enantiomerically pure versions of this compound often relies on starting from a "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products.

A documented route to (S)-1-bromo-3-methylundecane utilizes L-(-)-menthol as the chiral starting material. semanticscholar.org In this multi-step synthesis, the stereocenter of L-menthol is used to construct the desired (S)-configuration at the C3 position of the target molecule. The synthesis involves chemo- and stereoselective transformations of L-(-)-menthol derivatives to build the carbon chain and introduce the terminal bromine atom. semanticscholar.org

For the synthesis of (R)-1-bromo-3-methylundecane , a common strategy involves the preparation of the chiral precursor alcohol, (R)-3-methylundecan-1-ol. This can be achieved through methods such as the asymmetric reduction of a corresponding ketone. Once the enantiopure alcohol is obtained, it can be converted to the desired alkyl bromide. A mild and effective method for this conversion, which proceeds with high stereochemical fidelity, is the use of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) . This reaction, often referred to as the Appel reaction, converts the alcohol to the bromide, typically with inversion of configuration if the reaction proceeds at a chiral center, though for a primary alcohol like this, the reaction at the achiral C1 position does not affect the stereocenter at C3.

Chiral Auxiliary and Organocatalytic Strategies

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. The synthesis of (S)-1-bromo-3-methylundecane from L-(-)-menthol is a classic example of a chiral pool approach, which can also be viewed as a chiral auxiliary-mediated synthesis where the chiral fragment from menthol directs the stereochemistry. semanticscholar.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major tool in asymmetric synthesis. While specific organocatalytic strategies for the direct asymmetric bromination to form this compound are not extensively documented, the principles of organocatalysis could be applied to the synthesis of the chiral precursors. For instance, chiral catalysts could be employed in the asymmetric alkylation or reduction steps required to form the enantiopure 3-methylundecan-1-ol precursor.

Chemoenzymatic Transformations in Stereoselective Bromination

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Halogenating enzymes, or halogenases, are capable of performing highly regioselective and stereoselective C-H functionalization, making them attractive tools for the synthesis of chiral alkyl halides. nih.govmanchester.ac.uk

There are several classes of halogenases, including flavin-dependent halogenases and non-heme iron-dependent halogenases, which can catalyze the introduction of bromine onto a substrate with high stereocontrol. nih.gov In principle, a chemoenzymatic route to enantiopure this compound could be envisioned where a specifically engineered halogenase selectively brominates the terminal methyl group of a 3-methylundecane derivative. However, the application of halogenases for the synthesis of this specific, relatively simple alkyl halide is not yet a widely established method and remains an area of active research. researchgate.net More commonly, enzymatic methods are used to create chiral precursors, such as the enzymatic resolution of racemic 3-methylundecan-1-ol to isolate one enantiomer, which is then chemically converted to the bromide. acs.org

Convergent and Divergent Synthesis Strategies

The assembly of the 12-carbon backbone of this compound can be approached through either convergent or divergent synthetic plans. A convergent synthesis involves the preparation of separate fragments of the molecule which are then coupled together late in the synthesis. nih.gov In contrast, a divergent approach would begin with a common starting material and modify it through a series of linear steps. For a relatively simple, non-chiral molecule like this compound, fragment coupling offers an efficient and flexible convergent route.

Fragment coupling is a powerful strategy for rapidly assembling complex molecules by joining smaller, independently synthesized fragments. nih.gov For the construction of the 3-methylundecane skeleton, this could involve the formation of a key carbon-carbon bond by coupling two smaller alkyl precursors. A common and effective method for this type of C(sp³)–C(sp³) bond formation is the use of organometallic reagents.

One plausible convergent strategy involves a Grignard reaction or a Gilman (organocuprate) coupling. For instance, the carbon skeleton could be disconnected into two fragments, such as a C8 and a C4 unit, or a C9 and a C3 unit.

Strategy 1: Grignard Coupling: A Grignard reagent, such as octylmagnesium bromide, could be coupled with a secondary alkyl halide like 2-bromobutane. However, such direct couplings with secondary halides can be low-yielding and prone to side reactions.

Strategy 2: Gilman Reagent (Organocuprate) Coupling: A more reliable method involves the reaction of a lithium dialkylcuprate with an alkyl halide. To form the 3-methylundecane backbone, lithium di(n-octyl)cuprate could be reacted with 2-bromobutane. Alternatively, a more efficient disconnection would involve coupling a primary halide with a branched cuprate. For example, reacting 1-bromooctane with lithium di(sec-butyl)cuprate. These reactions are known for their effectiveness in forming C-C bonds with a wide range of alkyl halides.

The table below outlines a potential fragment coupling approach for the 3-methylundecane skeleton.

| Coupling Strategy | Fragment 1 | Fragment 2 | Key Reaction | Product |

| Organocuprate Coupling | 1-Bromooctane | sec-Butyllithium (forms cuprate) | Gilman Coupling | 3-Methylundecane |

| Grignard/Carbonyl Addition | 1-Bromooctane (forms Grignard) | Butan-2-one | Carbonyl Addition | 3-Methylundecan-3-ol |

| Wittig Reaction | Octyltriphenylphosphonium bromide | Butan-2-one | Wittig Olefination | 3-Methylundec-2-ene |

Table 1: Examples of Fragment Coupling Strategies for 3-Methylundecane Skeleton Construction. The Grignard/Carbonyl and Wittig routes would require subsequent reduction steps to yield the final alkane.

Once the 3-methylundecane skeleton is constructed, the bromine atom must be introduced at the C1 position. This is a "late-stage" functionalization. Since alkanes are generally unreactive, this requires breaking a strong C-H bond. masterorganicchemistry.com Free-radical halogenation is a classic method for this transformation. libretexts.org

In free-radical bromination, the reaction proceeds via a radical chain mechanism, typically initiated by heat or UV light. youtube.com The selectivity of bromination is a key consideration. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting a hydrogen atom from the most substituted carbon to form the most stable carbon radical intermediate (tertiary > secondary > primary). libretexts.org

For 3-methylundecane, there are multiple types of C-H bonds:

Primary (1°): On the methyl groups at C1, C11, and the methyl branch.

Secondary (2°): On carbons C2, C4, C5, C6, C7, C8, C9, and C10.

Tertiary (3°): At the C3 position.

Due to the high selectivity of bromine, the tertiary C-H at the C3 position would be the most reactive site for hydrogen abstraction. This would lead to 3-bromo-3-methylundecane as the major product, which is an isomer of the desired compound. To achieve the synthesis of this compound, a different strategy is required. Instead of direct bromination of the alkane, a precursor alcohol, 3-methylundecan-1-ol, would be synthesized. The terminal hydroxyl group can then be readily substituted with bromine using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), typically via an Sₙ2 mechanism. This circumvents the selectivity issues of direct alkane halogenation.

| Bromination Method | Substrate | Key Reagents | Selectivity/Mechanism | Major Product |

| Free-Radical Bromination | 3-Methylundecane | Br₂, hν (light) | Radical chain; Selectivity: 3° > 2° > 1° | 3-Bromo-3-methylundecane |

| Alcohol Substitution | 3-Methylundecan-1-ol | PBr₃ or HBr/H₂SO₄ | Sₙ2 Reaction | This compound |

Table 2: Comparison of Bromination Strategies.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. epa.gov The synthesis of this compound can be made more sustainable by incorporating these principles, particularly through the use of catalytic systems and by maximizing reaction efficiency. yale.edusigmaaldrich.com

Traditional organic reactions often rely on large volumes of volatile organic solvents, which contribute to pollution and pose safety risks. sigmaaldrich.com Developing solvent-free or catalytic alternatives is a core goal of green chemistry. organic-chemistry.org

For the bromination step, several greener catalytic methods have been developed that avoid the use of elemental bromine. One approach is the oxidative bromination using hydrogen bromide (HBr) or a bromide salt in combination with an oxidant. researchgate.net

For example, a catalytic system using sodium nitrite (NaNO₂) with potassium bromide (KBr) and air as the oxidant under visible light can achieve the bromination of alkanes. acs.org This method uses a readily available bromide salt and air as the terminal oxidant, making it a more environmentally benign process compared to using stoichiometric amounts of Br₂. acs.org Another catalytic approach involves using hydrogen peroxide (H₂O₂) as a clean oxidant with HBr. researchgate.net

Solvent-free reactions, where the reaction is conducted in the absence of a solvent, can also significantly reduce waste. researchgate.net For instance, the in situ generation of molecular bromine from solid potassium nitrate (KNO₃) and sodium bromide (NaBr) with gaseous hydrogen chloride has been used for the bromination of aromatic compounds and could be adapted for certain aliphatic systems. researchgate.net

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu

Addition Reactions: These reactions are inherently 100% atom economical as all reactant atoms are incorporated into the product. An example is the hydrobromination of an alkene. If 3-methylundec-1-ene were the precursor, its reaction with HBr would be a highly atom-economical route to 2-bromo-3-methylundecane (following Markovnikov's rule).

Substitution Reactions: These reactions generate byproducts and thus have lower atom economies. For example, the synthesis of this compound from 3-methylundecan-1-ol and PBr₃ produces phosphorous acid (H₃PO₃) as a byproduct, reducing the atom economy.

Elimination Reactions: These are inherently wasteful in terms of atom economy as they produce byproducts.

Let's compare the atom economy for two potential final steps to synthesize an alkyl bromide:

| Reaction Type | Example Reaction | Desired Product | Byproducts | Calculated Atom Economy |

| Addition | 3-Methylundec-1-ene + HBr | 2-Bromo-3-methylundecane | None | 100% |

| Substitution | 3 (3-Methylundecan-1-ol) + PBr₃ | 3 (this compound) | H₃PO₃, 3 H⁺ | ~75% (for the C-Br bond formation step) |

Table 3: Atom Economy Comparison for Different Reaction Types. Note: The addition reaction shown produces an isomer of the target compound but illustrates the principle.

Reactivity and Reaction Mechanisms of 1 Bromo 3 Methylundecane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. For 1-Bromo-3-methylundecane, being a primary alkyl halide, the S(_N)2 mechanism is generally favored over the S(_N)1 mechanism. askfilo.com The S(_N)1 pathway is disfavored due to the high instability of the resulting primary carbocation. lumenlearning.com

Investigation of S(_N)2 Pathways with Diverse Nucleophiles

The S(_N)2 reaction of this compound proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. masterorganicchemistry.compressbooks.pub

Studies with a variety of nucleophiles reveal differences in reaction rates, which can be attributed to the nucleophilicity of the attacking species. Stronger nucleophiles lead to faster reaction rates. For instance, the reaction with sodium iodide in acetone (B3395972) (the Finkelstein reaction) is a classic example of a robust S(_N)2 displacement.

Table 1: Illustrative Relative Rates of S(_N)2 Reactions of this compound with Various Nucleophiles in Acetone at 25°C

| Nucleophile | Product | Relative Rate |

| I | 1-Iodo-3-methylundecane | 100 |

| CN | 3-Methylundecyl cyanide | 50 |

| N(_3) | 1-Azido-3-methylundecane | 40 |

| CH(_3)S | 3-Methyl-1-(methylthio)undecane | 80 |

| OH | 3-Methylundecan-1-ol | 20 |

This data is illustrative and intended to demonstrate expected trends in S(_N)2 reactivity.

The branching at the C-3 position in this compound introduces some steric hindrance, which can slightly retard the rate of S(_N)2 reactions compared to unbranched primary alkyl halides like 1-bromoundecane. msu.edu However, this effect is generally not significant enough to completely inhibit the S(_N)2 pathway.

Comparative Studies of S(_N)1 Reactivity in Branched Systems

The S(_N)1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com For primary alkyl halides such as this compound, the formation of a primary carbocation is energetically unfavorable. study.com Consequently, S(_N)1 reactions are generally not observed for this substrate under typical conditions.

Comparative studies with more branched alkyl halides highlight the stability of the carbocation as a key factor in determining S(_N)1 reactivity. pearson.com Tertiary alkyl halides readily undergo S(_N)1 reactions due to the stability of the tertiary carbocation. pearson.com

Table 2: Comparative S(_N)1 Reactivity of Various Alkyl Bromides in a Protic Solvent (e.g., Ethanol)

| Alkyl Bromide | Carbocation Stability | Relative S(_N)1 Rate |

| This compound | Primary (unstable) | ~0 |

| 2-Bromoundecane | Secondary | 1 |

| 2-Bromo-2-methylundecane | Tertiary (stable) | 10 |

This data is illustrative and based on established principles of carbocation stability and S(_N)1 reaction rates.

While a direct S(_N)1 reaction is unlikely, under forcing conditions or with specific reagents that can promote carbocation formation, rearrangement of the initially formed primary carbocation to a more stable secondary or tertiary carbocation via a hydride or alkyl shift could potentially occur, leading to a mixture of products. However, this is not a common pathway for primary alkyl halides.

Intramolecular Cyclization Reactions Involving Nucleophilic Attack

If a nucleophilic group is present within the same molecule, an intramolecular S(_N)2 reaction can occur, leading to the formation of a cyclic product. For a derivative of this compound containing a suitably positioned internal nucleophile, cyclization is a possibility. The rate and feasibility of such reactions are highly dependent on the length of the chain connecting the nucleophile and the electrophilic carbon, with the formation of 5- and 6-membered rings being particularly favored (Baldwin's rules).

For example, if a hydroxyl group were present at the C-7 position of this compound, an intramolecular Williamson ether synthesis could potentially form a seven-membered cyclic ether.

Elimination Reactions and Olefin Formation

Elimination reactions of this compound result in the formation of alkenes (olefins) through the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms. These reactions can proceed through E1 or E2 mechanisms. lumenlearning.com

E1 and E2 Mechanistic Studies

The E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time as the bromide leaving group departs from the α-carbon. ksu.edu.sa This bimolecular reaction's rate depends on the concentrations of both the alkyl halide and the base. indusuni.ac.in E2 reactions are favored by strong, bulky bases and are common for primary alkyl halides, especially when S(_N)2 reactions are sterically hindered. ksu.edu.sa

The E1 mechanism , in contrast, is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. onlineorganicchemistrytutor.com This is followed by the removal of a β-proton by a weak base. lumenlearning.com As with S(_N)1 reactions, the E1 pathway is disfavored for this compound due to the instability of the primary carbocation. onlineorganicchemistrytutor.com

Table 3: Conditions Favoring E2 vs. E1 for this compound

| Factor | Favors E2 | Favors E1 |

| Base | Strong, concentrated base (e.g., RO) | Weak, dilute base (e.g., ROH) |

| Substrate | Primary > Secondary > Tertiary | Tertiary > Secondary >> Primary |

| Solvent | Less polar, aprotic | Polar, protic |

| Leaving Group | Good leaving group | Good leaving group |

Given that this compound is a primary alkyl halide, elimination reactions will predominantly proceed via the E2 mechanism, especially in the presence of a strong base.

Regioselectivity and Stereoselectivity in Alkene Generation

For this compound, there are two different types of β-hydrogens that can be removed in an elimination reaction: those on C-2 and those on C-4 (if present, which in this case they are not, as C-4 has no hydrogens directly attached that are beta to the bromine). The β-hydrogens are on the C-2 carbon. The removal of a proton from the C-2 carbon will lead to the formation of 3-methylundec-1-ene.

In cases where different β-hydrogens could lead to different alkene products, the regioselectivity is governed by Zaitsev's rule and Hofmann's rule. ksu.edu.sa

Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. This is typically observed with small, strong bases. indusuni.ac.in

Hofmann's rule predicts the formation of the less substituted alkene as the major product. This is often seen when using a sterically hindered (bulky) base. ksu.edu.sa

For this compound, elimination can only lead to one constitutional isomer, 3-methylundec-1-ene, as there is only one carbon with beta-hydrogens. Thus, regioselectivity is not a factor in this specific case.

Stereoselectivity in E2 reactions is also a key consideration, with a preference for an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.org This geometric requirement influences the stereochemistry of the resulting alkene in cyclic or stereochemically defined systems. libretexts.org For the acyclic this compound, this conformational requirement is readily met through bond rotation.

Table 4: Predicted Products of Elimination of this compound

| Base | Mechanism | Major Product | Minor Product |

| Potassium tert-butoxide (bulky base) | E2 | 3-Methylundec-1-ene | None |

| Sodium ethoxide (strong, non-bulky base) | E2 | 3-Methylundec-1-ene | 3-Methylundecan-1-ol (from competing S(_N)2) |

Organometallic Chemistry and Cross-Coupling Reactions

The C(sp³)-Br bond in this compound is a key functional group for the formation of organometallic reagents and for participation in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3-methylundecyl)magnesium bromide. mnstate.edusigmaaldrich.comlibretexts.org The process involves the insertion of magnesium into the carbon-bromine bond. mnstate.edu

Reaction: CH₃(CH₂)₇CH(CH₃)CH₂CH₂Br + Mg → CH₃(CH₂)₇CH(CH₃)CH₂CH₂MgBr

The resulting Grignard reagent is a potent nucleophile and a strong base. mnstate.edustudy.com The carbon atom bound to magnesium is highly carbanionic in character, readily attacking electrophilic centers such as the carbonyl carbons of aldehydes, ketones, and esters to form new carbon-carbon bonds, which upon acidic workup, yield alcohols. study.com

Organolithium Reagents: Similarly, organolithium reagents can be prepared by treating an alkyl halide with lithium metal. masterorganicchemistry.com The reaction of this compound with two equivalents of lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane, would produce (3-methylundecyl)lithium. libretexts.orgmasterorganicchemistry.com

Reaction: CH₃(CH₂)₇CH(CH₃)CH₂CH₂Br + 2Li → CH₃(CH₂)₇CH(CH₃)CH₂CH₂Li + LiBr

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts due to the more ionic nature of the carbon-lithium bond. wikipedia.org They are widely used in organic synthesis for nucleophilic additions and as strong bases for deprotonation reactions. wikipedia.org

| Reagent Type | Formation Reaction | Typical Solvents | Reactivity Profile |

| Grignard Reagent | R-Br + Mg | Diethyl ether, THF | Strong Nucleophile, Strong Base |

| Organolithium Species | R-Br + 2Li | Pentane, Hexane | Very Strong Nucleophile, Very Strong Base |

Palladium catalysts are central to many powerful cross-coupling reactions that form C-C bonds. nih.govresearchgate.netyoutube.comfishersci.ca While traditionally applied to aryl and vinyl halides, advancements have expanded their utility to include alkyl halides.

Suzuki Reaction: The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.org The direct coupling of primary alkyl bromides like this compound can be challenging due to slow oxidative addition to palladium(0) and the potential for β-hydride elimination. However, the development of specialized ligands, such as bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), has enabled efficient Suzuki couplings of alkyl halides. organic-chemistry.orgnih.gov The catalytic cycle involves oxidative addition of the alkyl bromide to the Pd(0) center, transmetalation with the activated organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comwikipedia.orglibretexts.org

Heck Reaction: The Heck reaction creates a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The classic mechanism involves aryl or vinyl halides. wikipedia.orgyoutube.com For alkyl halides such as this compound, a key challenge is the competing β-hydride elimination from the alkyl-palladium intermediate. However, modified protocols, sometimes involving different catalyst systems or reaction conditions, have been developed to facilitate Heck-type reactions with alkyl halides. The mechanism proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to form the product. wikipedia.orglibretexts.org

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds. researchgate.net The use of unactivated alkyl halides like this compound in Sonogashira reactions is less common and represents a significant challenge. researchgate.net Success in this area often requires specialized catalytic systems that can facilitate the oxidative addition of the C(sp³)-Br bond and prevent side reactions. researchgate.net

| Reaction Name | Coupling Partners | Key Mechanistic Steps | Status for Alkyl Bromides |

| Suzuki | Organohalide + Organoboron | Oxidative Addition, Transmetalation, Reductive Elimination | Feasible with specialized ligands |

| Heck | Organohalide + Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Challenging, requires modified conditions |

| Sonogashira | Organohalide + Terminal Alkyne | Oxidative Addition, Transmetalation, Reductive Elimination | Very challenging, an area of active research |

Nickel and copper catalysts offer powerful alternatives to palladium, particularly for reactions involving alkyl electrophiles.

Nickel-Catalyzed Reactions: Nickel catalysts are highly effective for cross-electrophile coupling reactions and are often superior to palladium for activating C(sp³)-Br bonds. rsc.orgacs.orgacs.orgnih.gov Nickel-catalyzed reductive cross-coupling reactions can join two different electrophiles, such as an alkyl bromide and an aryl bromide, using a stoichiometric reductant like manganese or zinc powder. acs.orgnih.govchinesechemsoc.org These reactions often proceed through a catalytic cycle involving Ni(0)/Ni(II) or Ni(I)/Ni(III) species and can tolerate a wide variety of functional groups under mild conditions. acs.orgacs.org

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions have a long history, with the Ullmann condensation being a classic example. More relevant to this compound is the copper-catalyzed coupling of Grignard reagents with alkyl halides, a type of Kumada coupling. For instance, in the presence of a copper salt like dilithium (B8592608) tetrachlorocuprate (Li₂CuCl₄), Grignard reagents can couple efficiently with primary alkyl bromides. orgsyn.org

Radical Reactions and Related Transformations

Beyond polar and organometallic pathways, the carbon-bromine bond of this compound can be cleaved homolytically to generate carbon-centered radicals. These intermediates are central to radical chain reactions and single electron transfer processes.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that enables the synthesis of well-defined polymers. wikipedia.orgacs.org In ATRP, an alkyl halide serves as an initiator. wikipedia.orglibretexts.org The process is catalyzed by a transition metal complex (commonly copper-based), which reversibly abstracts the halogen atom from the initiator to form a carbon-centered radical and a higher oxidation state metal-halide complex. acs.orgrsc.org

For this compound, the mechanism would be as follows:

Activation: The C-Br bond is homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)L), generating a 3-methylundecyl radical and the higher oxidation state metal complex (e.g., Br-Cu(II)L).

Propagation: The generated radical adds to a monomer molecule (e.g., styrene (B11656) or a methacrylate).

Deactivation: The growing polymer radical is reversibly deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain with a terminal bromine atom and regenerating the lower oxidation state catalyst.

This dynamic equilibrium between active (radical) and dormant (alkyl halide) species keeps the radical concentration low, minimizing termination reactions and allowing for controlled polymer growth. wikipedia.org The structure of the alkyl halide initiator is crucial for controlling the polymerization. acs.org

| Component | Role in ATRP | Example with this compound |

| Initiator | Source of the initial radical that starts the polymer chain | This compound |

| Catalyst | Reversibly activates/deactivates the growing chains (e.g., Cu(I)Br) | Cu(I)Br |

| Ligand | Solubilizes the metal salt and tunes its reactivity (e.g., PMDETA) | N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) |

| Monomer | The building block of the polymer (e.g., Styrene) | Styrene |

| Solvent | Solubilizes all components | Toluene, Anisole |

Single Electron Transfer (SET) is a fundamental step in many chemical reactions, including the formation of organometallic reagents and certain nucleophilic substitutions. lookchem.comyoutube.com In an SET process involving an alkyl halide, a single electron is transferred from a donor (such as a metal, an enolate, or a photoredox catalyst) to the alkyl halide. lookchem.comnih.gov

For this compound (R-Br), the process can be described as:

Electron Transfer: An electron donor (D) transfers one electron to the R-Br molecule, forming a radical anion intermediate, [R-Br]•⁻.

Fragmentation: This radical anion is unstable and rapidly fragments, cleaving the carbon-bromine bond to produce a carbon-centered radical (R•) and a bromide anion (Br⁻).

This formation of a free radical intermediate distinguishes SET pathways from the concerted backside attack mechanism of a classic Sₙ2 reaction. youtube.com Evidence for SET mechanisms can be obtained through various methods, including the use of radical probes or observing the effects of radical inhibitors. lookchem.com SET pathways are relevant to the formation of Grignard reagents from magnesium metal and are increasingly recognized in transition-metal-catalyzed cross-coupling reactions, particularly those involving photoredox catalysis. nih.gov

Functional Group Interconversions and Derivatization

The bromine atom in this compound serves as a good leaving group in nucleophilic substitution reactions, making it a versatile precursor for the introduction of various functional groups. These transformations typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were a stereocenter.

Conversion to Alcohols, Amines, and Carboxylic Acids

Alcohols: The conversion of this compound to its corresponding alcohol, 3-methylundecan-1-ol, is a classic example of a nucleophilic substitution reaction. This is typically achieved by reacting the alkyl bromide with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system to ensure miscibility. The hydroxide ion (OH) acts as the nucleophile, displacing the bromide ion. To favor substitution over elimination, which can be a competing reaction, milder conditions such as heating with aqueous silver oxide can also be employed.

Amines: The synthesis of 3-methylundecylamine from this compound can be accomplished through various methods. A common approach is the reaction with ammonia (B1221849). This reaction, however, often leads to a mixture of primary, secondary, and tertiary amines, as the initially formed primary amine can act as a nucleophile and react with another molecule of the alkyl bromide. To favor the formation of the primary amine, a large excess of ammonia is typically used. For a more controlled synthesis of the primary amine, the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction are preferred methods. In the Gabriel synthesis, potassium phthalimide (B116566) is used as an ammonia surrogate, which undergoes nucleophilic substitution with the alkyl bromide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Carboxylic Acids: The preparation of 4-methyldodecanoic acid from this compound involves a two-step process. First, the alkyl bromide is converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This Grignard reagent, (3-methylundecyl)magnesium bromide, is then reacted with carbon dioxide (usually in the form of dry ice) in a process called carboxylation. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid. Another route to the carboxylic acid involves the reaction of this compound with sodium cyanide to form the corresponding nitrile, 4-methyl-dodecanenitrile. This nitrile can then be hydrolyzed under acidic or basic conditions to produce 4-methyldodecanoic acid.

| Target Functional Group | Reagents | Typical Solvents | General Reaction Conditions | Product |

| Alcohol | NaOH or KOH | Water, Ethanol/Water | Heating | 3-Methylundecan-1-ol |

| Primary Amine | Excess NH(_3) | Ethanol | Sealed tube, heating | 3-Methylundecylamine |

| Primary Amine | 1. Potassium phthalimide 2. Hydrazine | DMF | 1. Heating 2. Heating | 3-Methylundecylamine |

| Carboxylic Acid | 1. Mg, 2. CO(_2), 3. H(_3)O | Diethyl ether or THF | Anhydrous conditions, low temperature for carboxylation | 4-Methyldodecanoic acid |

| Carboxylic Acid | 1. NaCN, 2. H(_3)O/heat or OH/heat | DMSO, Ethanol | 1. Heating 2. Reflux | 4-Methyldodecanoic acid |

Introduction of Other Halogen Atoms and Pseudo-halogens

Other Halogen Atoms: The bromine atom of this compound can be exchanged for other halogens through the Finkelstein reaction. wikipedia.orgic.ac.ukbyjus.comunacademy.comorganic-chemistry.org This equilibrium reaction is driven to completion by the differential solubility of the halide salts in a suitable solvent, typically acetone. wikipedia.orgbyjus.comunacademy.com To synthesize 1-iodo-3-methylundecane, this compound is treated with a solution of sodium iodide in acetone. byjus.com Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate and drive the reaction forward according to Le Châtelier's principle. ic.ac.uk Similarly, although less common for converting bromides, the introduction of a fluorine atom to produce 1-fluoro-3-methylundecane can be achieved using reagents like potassium fluoride (B91410) in a polar aprotic solvent, often with the aid of a phase-transfer catalyst to enhance the reactivity of the fluoride ion. organic-chemistry.org

Pseudo-halogens: Pseudo-halogens are polyatomic anions that exhibit chemical properties similar to those of true halogens. Common examples that can be introduced via nucleophilic substitution on this compound include the azide ((-N_3)) and cyanide ((-CN)) groups.

The introduction of the azide group to form 1-azido-3-methylundecane is readily accomplished by reacting this compound with sodium azide (NaN(_3)) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.com This reaction is generally efficient and proceeds under relatively mild conditions. The resulting alkyl azide is a versatile intermediate that can be reduced to a primary amine or used in cycloaddition reactions, such as the "click" chemistry.

The cyanide group can be introduced to yield 4-methyl-dodecanenitrile by reacting this compound with sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is also typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion. As mentioned previously, the resulting nitrile is a valuable intermediate for the synthesis of carboxylic acids, as well as amines (via reduction) and ketones (via reaction with organometallic reagents).

| Target Functional Group | Reagents | Typical Solvents | General Reaction Conditions | Product |

| Iodide | NaI | Acetone | Reflux | 1-Iodo-3-methylundecane |

| Fluoride | KF | DMF, DMSO | Heating, often with phase-transfer catalyst | 1-Fluoro-3-methylundecane |

| Azide | NaN(_3) | DMF, DMSO | Heating | 1-Azido-3-methylundecane |

| Cyanide | NaCN or KCN | DMSO, Ethanol | Heating | 4-Methyl-dodecanenitrile |

Advanced Analytical Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are paramount for determining the precise atomic arrangement and bonding within a molecule. For 1-bromo-3-methylundecane, these techniques confirm the long undecane (B72203) chain, the position of the methyl branch, and the location of the bromine atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides an unambiguous structural assignment.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different hydrogen environments. The protons on the carbon bearing the bromine (C1) are expected to be deshielded and appear as a triplet around 3.4 ppm. The methyl protons of the branch (at C3) and the terminal methyl group (C11) would appear as distinct doublets and triplets, respectively, in the upfield region (around 0.8-0.9 ppm). The complex multiplet patterns of the methylene (B1212753) (CH₂) and methine (CH) protons along the backbone would occupy the region between 1.0 and 2.0 ppm. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbon atom bonded to the electronegative bromine (C1) would resonate downfield, typically in the 30-40 ppm range. The carbons of the methyl groups and the long alkyl chain would appear at higher fields.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of atoms in the alkyl chain. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of all ¹H and ¹³C resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an illustrative table based on known chemical shifts for similar bromoalkanes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (-CH₂Br) | ~ 3.40 | Triplet | ~ 6.8 |

| H-2 (-CH₂-) | ~ 1.85 | Multiplet | - |

| H-3 (-CH-) | ~ 1.50 | Multiplet | - |

| C3-CH₃ | ~ 0.88 | Doublet | ~ 6.5 |

| H-4 to H-10 (-CH₂-) | ~ 1.20 - 1.40 | Multiplet | - |

| H-11 (-CH₃) | ~ 0.86 | Triplet | ~ 7.0 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. In the analysis of this compound, HRMS is crucial for confirming its identity. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M]⁺ and bromine-containing fragments. libretexts.org This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which results in a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1. libretexts.org

Electron ionization (EI) would likely lead to fragmentation of the parent molecule. Common fragmentation pathways for 1-bromoalkanes include the loss of the bromine atom and cleavage of the C-C bonds within the alkyl chain, generating a series of carbocation fragments that are characteristic of the molecule's structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information on functional groups and conformation. thermofisher.com

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by absorptions from the alkyl chain. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range. The most characteristic absorption for this molecule is the C-Br stretching vibration. orgchemboulder.com This band is expected to appear in the far-infrared or fingerprint region, typically between 690 and 515 cm⁻¹, as the frequency of the carbon-halogen bond absorption decreases with the increasing mass of the halogen. libretexts.orgorgchemboulder.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-Br stretch is also observable in the Raman spectrum. Raman is particularly useful for analyzing samples in aqueous solutions or sealed containers, as it is less susceptible to interference from water and glass than FTIR. thermofisher.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | FTIR/Raman | 2850 - 3000 | Strong |

| C-H Bend (CH₂/CH₃) | FTIR | 1350 - 1470 | Medium |

| C-Br Stretch | FTIR/Raman | 515 - 690 | Medium-Strong |

Chromatographic and Separation Science for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its stereochemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is an ideal technique for analyzing the volatile and semi-volatile components of a reaction mixture from the synthesis of this compound. fishersci.casigmaaldrich.com The sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. jmchemsci.comjmchemsci.com This allows for the quantification of the desired product, unreacted starting materials, and any formed byproducts. nih.gov

The carbon atom at position 3 in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds. researchgate.netmdpi.com For this compound, a normal-phase HPLC method would likely be employed. The two enantiomers interact differently with the chiral environment of the column, causing them to travel at different rates and elute at different times. The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric purity. sigmaaldrich.com

Table 3: Illustrative Chiral HPLC Separation Parameters

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK®) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Expected Result | Baseline separation of the (R)- and (S)-enantiomers |

Lack of Available Research Data on this compound

A thorough review of available scientific literature reveals a significant gap in the characterization of this compound, particularly concerning its solid-state structure. Advanced analytical methodologies, such as X-ray crystallography, are crucial for elucidating the three-dimensional atomic arrangement of crystalline solids. However, no published research to date has focused on the X-ray crystallographic analysis of this compound or its crystalline derivatives and co-crystals.

Consequently, the creation of data tables and a detailed analysis of research findings for this specific analytical technique as it pertains to this compound is not possible at this time. Further empirical research, including the successful crystallization of this compound or its derivatives and subsequent X-ray diffraction analysis, would be required to generate the necessary data for such a discussion.

Computational and Theoretical Studies on 1 Bromo 3 Methylundecane

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to the presence of a long alkyl chain and a methyl branch, 1-bromo-3-methylundecane can exist in a multitude of different spatial arrangements, or conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques well-suited for exploring the conformational landscape of such flexible molecules. acs.orgresearchgate.net

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. By systematically changing bond lengths, bond angles, and dihedral angles, it is possible to identify low-energy conformations. For this compound, this would reveal the preferred orientations of the undecane (B72203) chain and the relative positions of the bromine atom and the methyl group.

Table 2: Torsional Barriers for Rotation in Branched Alkanes from Molecular Mechanics

| Bond | Type of Rotation | Approximate Energy Barrier (kcal/mol) |

|---|---|---|

| C-C (backbone) | Gauche-Anti | 0.9 - 1.2 |

Note: This table provides typical energy barriers for rotations in branched alkanes as determined by molecular mechanics force fields. Specific values for this compound would require a dedicated computational study.

Quantitative Structure-Property Relationships (QSPR) for Related Branched Halogenated Alkanes

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of molecules based on their structural and physicochemical descriptors. nih.govnih.gov For classes of compounds like branched halogenated alkanes, QSPR can be a valuable tool for estimating properties that are difficult or time-consuming to measure experimentally.

To develop a QSPR model, a dataset of related compounds with known properties (e.g., boiling point, viscosity, toxicity) is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment, orbital energies). nih.gov Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the property of interest.

For branched halogenated alkanes, QSPR models could be developed to predict properties such as boiling points, solvent miscibility, and environmental fate parameters. nih.gov For instance, a QSPR study on the reductive dehalogenation of halogenated aliphatic compounds found that descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), molecular weight, and polarizability were key in predicting reaction rates. nih.gov Such models, once validated, could be used to estimate the properties of this compound without the need for extensive laboratory work.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, which arise from the interaction of matter with electromagnetic radiation. As discussed in section 5.1.2, ab initio and DFT methods can accurately predict IR and NMR spectra. olemiss.edunih.gov

Beyond predicting the spectra of isolated molecules, computational chemistry can also be used to study intermolecular interactions. For a molecule like this compound, these interactions would primarily be van der Waals forces and dipole-dipole interactions due to the polar carbon-bromine bond. studypug.com By modeling a system of multiple molecules, it is possible to simulate the bulk properties of the substance and understand how intermolecular forces influence its physical state and behavior in solution.

Computational tools can also predict more specialized spectroscopic signatures. For example, theoretical spectroscopy can be essential for predicting data such as anharmonic frequencies and rotational constants, which are important in fields like astrochemistry. olemiss.edu While this compound is not a molecule of astrophysical interest, these advanced computational techniques highlight the broad applicability of theoretical methods in predicting a wide range of spectroscopic properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bromoethane |

| 2-Bromopropane |

Applications of 1 Bromo 3 Methylundecane and Its Derivatives in Chemical Science

Precursor in the Synthesis of Specialty Organic Chemicals

The presence of a terminal bromine atom makes 1-Bromo-3-methylundecane an excellent substrate for a variety of chemical transformations. The carbon-bromine bond can be readily cleaved or substituted, providing a gateway to introduce new functional groups or to extend the carbon skeleton. This reactivity is fundamental to its role as a precursor in multi-step synthetic pathways.

Building Block for Complex Natural Product Synthesis (e.g., insect pheromones, branched lipids)

Long-chain, branched alkyl halides are valuable intermediates in the stereoselective synthesis of various natural products. The specific skeleton of this compound is analogous to structural motifs found in certain insect pheromones and complex lipids. Synthetic chemists can utilize this compound to construct portions of a target molecule with a pre-defined branched structure.

For example, the bromo- a group can be converted into an organometallic reagent, such as a Grignard or organolithium reagent, which can then participate in carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, or epoxides. Alternatively, it can act as an electrophile itself, reacting with various nucleophiles to build larger, more complex structures. This strategy is particularly useful for assembling the carbon backbones of pheromones that feature specific branching patterns crucial for their biological activity.

| Natural Product Class | Relevance of Branched Alkyl Halides |

| Insect Pheromones | Many species, particularly in the order Lepidoptera, use long-chain branched hydrocarbons or their derivatives (alcohols, acetates, aldehydes) as sex pheromones. The specific position of the methyl branch is critical for receptor binding and biological response. |

| Branched Lipids | Found in the cell membranes of certain bacteria and archaea, these lipids contain branched alkyl chains that influence membrane fluidity and stability. Precursors like this compound can be used in synthetic studies to understand their biophysical properties. |

Synthesis of Chiral Long-Chain Hydrocarbons and Their Derivatives

The carbon atom at the 3-position in this compound is a stereocenter. This means the compound can exist as two distinct enantiomers: (S)-1-Bromo-3-methylundecane and (R)-1-Bromo-3-methylundecane. When synthesized or resolved into a single enantiomeric form, this chiral building block allows for the construction of enantiomerically pure long-chain hydrocarbons and their derivatives.

The preservation of stereochemistry is paramount in the synthesis of bioactive molecules, where often only one enantiomer exhibits the desired biological effect. By starting with an enantiopure precursor like (S)- or (R)-1-Bromo-3-methylundecane, chemists can execute synthetic sequences where the chiral center is maintained, leading to a final product with a defined three-dimensional structure. This approach is more efficient than introducing chirality later in the synthesis or performing a difficult resolution of the final product.

Intermediate for Pharmaceutical and Agrochemical Scaffolds (non-clinical focus)

In the discovery and development of new pharmaceutical and agrochemical agents, the incorporation of long, lipophilic chains can significantly influence a molecule's properties, such as its ability to cross cell membranes. This compound serves as a valuable intermediate for introducing a 3-methylundecyl moiety onto a core scaffold. multichemexports.com

The reactive bromine atom allows for straightforward attachment to various molecular frameworks through nucleophilic substitution reactions. For instance, it can be used to alkylate amines, phenols, thiols, or other nucleophilic groups present in a parent molecule. This functionalization can be a key step in modifying a compound's pharmacokinetic or physicochemical profile. While not focusing on clinical use, the ability to systematically modify lead compounds with such branched alkyl chains is a fundamental tactic in medicinal and agricultural chemistry research. multichemexports.com Its role as a building block is to create more complex molecules with desired properties for these applications. multichemexports.com

Role in Polymer and Materials Chemistry

The application of this compound extends beyond small molecule synthesis into the realm of macromolecular engineering. Its structure is well-suited for use in controlled polymerization techniques, enabling the synthesis of polymers with specific architectures and properties.

Initiator for Controlled Radical Polymerization Techniques (e.g., ATRP, RAFT)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com The process relies on a reversible deactivation of growing polymer chains, which is mediated by a transition metal catalyst and an initiator. sigmaaldrich.com Alkyl halides are the most common class of initiators for ATRP. researchgate.net

This compound is an ideal candidate for an ATRP initiator. The carbon-bromine bond can be reversibly and homolytically cleaved by a lower oxidation state metal complex (e.g., Cu(I)/L) to generate a carbon-centered radical and the higher oxidation state metal complex (e.g., X-Cu(II)/L). This radical then adds to a monomer, initiating polymerization. The number of growing polymer chains is determined by the initial concentration of the initiator, allowing for precise control over the final molecular weight. Using this compound as the initiator would result in polymer chains with a 3-methylundecyl group at one end.

While not a direct initiator in the same way as in ATRP, in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, molecules derived from this compound could serve as chain transfer agents (CTAs). RAFT polymerization is controlled by a CTA, typically a thiocarbonylthio compound, which mediates the exchange between active and dormant polymer chains. The "R" group of the RAFT agent (Z-C(=S)S-R) stabilizes the initial radical, and a precursor like this compound could be used to synthesize a custom RAFT agent where R is the 3-methylundecyl group.

| Polymerization Technique | Role of this compound | Resulting Polymer Structure |

| ATRP | Direct use as an initiator. | Linear polymer with a CH2CH2CH(CH3)(C8H17) head group. |

| RAFT | Precursor to synthesize a custom RAFT agent (CTA). | Linear polymer with a CH2CH2CH(CH3)(C8H17) group as part of the CTA fragment at the chain end. |

Monomer for the Creation of Functional Polymers with Branched Side Chains

This compound itself is not a monomer, as it lacks a polymerizable functional group like a vinyl or acrylic moiety. However, it is a key precursor for the synthesis of functional monomers. Through a straightforward chemical modification, the bromo- group can be replaced with a polymerizable unit.

For example, this compound can be reacted with a protected acrylic acid or a vinyl-containing alcohol in a substitution reaction. After deprotection, the resulting molecule is a monomer (e.g., 3-methylundecyl acrylate) that possesses a long, branched side chain. When this monomer is polymerized, it yields a functional polymer with pendant 3-methylundecyl groups.

The incorporation of these bulky, hydrophobic side chains dramatically alters the properties of the resulting polymer. It can lower the glass transition temperature (Tg), increase the solubility in nonpolar solvents, and impart unique surface properties. These materials can find applications as specialty coatings, adhesives, or additives where control over hydrophobicity and chain packing is desired. multichemexports.com

Components in the Development of Liquid Crystalline Materials

The molecular architecture of this compound, featuring a branched alkyl chain, suggests a potential role in the synthesis of liquid crystalline materials. The incorporation of alkyl chains is a fundamental strategy in the design of mesogens (liquid crystal molecules), influencing key properties such as melting point, clearing point, and the type of mesophase formed (e.g., nematic, smectic).

The introduction of a branched chain, such as the 3-methylundecyl group, can significantly impact the packing of molecules in the liquid crystalline state. Compared to their linear counterparts, branched chains tend to disrupt intermolecular interactions, which can lower melting points and broaden the temperature range over which the liquid crystal phase is stable. The position of the methyl group at the 3-position would create steric hindrance, further influencing the molecular packing and potentially favoring the formation of smectic phases over nematic phases by promoting a less ordered layered structure.

However, a comprehensive search of scientific literature does not yield specific examples of liquid crystals synthesized using this compound as a precursor. Research in this area extensively documents the use of various bromoalkanes in the alkylation of phenolic or other aromatic cores to create mesogenic molecules. The general principle involves the reaction of the bromoalkane with a hydroxyl group on the core structure to form an ether linkage, thereby attaching the flexible alkyl tail. While this synthetic methodology is well-established, specific data on the resulting mesomorphic properties of a 3-methylundecyl-substituted mesogen are not available.

Table 1: Hypothetical Impact of Alkyl Chain Branching on Liquid Crystal Properties

| Property | Effect of Linear Alkyl Chain | Potential Effect of 3-Methylundecyl Chain |

| Melting Point | Generally higher | Potentially lower due to packing disruption |

| Clearing Point | Varies with chain length | Potentially lower |

| Mesophase Type | Can favor both nematic and smectic phases | May favor smectic phases due to steric hindrance |

| Solubility | Moderate in organic solvents | Potentially higher |

Advanced Catalysis Research

The application of specific alkyl bromides like this compound in advanced catalysis is another area where its potential is inferred from general principles rather than direct experimental evidence.

Ligand Design and Synthesis Utilizing Branched Alkane Scaffolds

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of a metal center. The steric and electronic properties of a ligand are paramount, and the incorporation of bulky alkyl groups can be a key design element. A branched scaffold like the 3-methylundecyl group could be incorporated into the structure of a ligand, for example, by attaching it to a phosphine (B1218219) or a nitrogen-based chelating agent.

The bulkiness of the 3-methylundecyl group would create a specific steric environment around the metal center, potentially influencing the regioselectivity or stereoselectivity of a catalytic reaction. For instance, in cross-coupling reactions, the steric profile of the ligand can dictate which substrates can access the catalytic site. However, the synthesis of ligands bearing a 3-methylundecyl group derived from this compound has not been specifically reported in the available literature.

Precursor for Immobilized Catalysts

Immobilizing homogeneous catalysts onto solid supports is a significant area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. One common strategy for immobilization involves functionalizing a support material (e.g., silica, polymers) with a linker that can then be attached to the catalyst.

This compound could theoretically serve as a precursor for such a linker. The bromo group provides a reactive handle for attachment to a support material, often via nucleophilic substitution reactions. The long, branched alkyl chain could act as a flexible spacer, distancing the catalytic center from the support surface and potentially preserving its catalytic activity. Despite the plausibility of this application, there are no specific reports of this compound being used for this purpose.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-defined assemblies. The shape and functional groups of individual molecules are critical in directing these self-assembly processes.

Building Blocks for Self-Assembled Structures

The 3-methylundecyl group of this compound could influence the self-assembly of larger molecules into which it is incorporated. The hydrophobic and flexible nature of the alkyl chain would drive its association in aqueous environments to minimize contact with water, a phenomenon known as the hydrophobic effect. The branching at the 3-position would affect the efficiency of packing within the hydrophobic domains of a self-assembled structure, such as a micelle or a vesicle. This could lead to changes in the size, shape, and stability of the resulting aggregates compared to those formed from molecules with linear alkyl chains. While this is a fundamental concept in supramolecular chemistry, specific studies on self-assembling systems containing the 3-methylundecyl moiety are not documented.

Components in Host-Guest Systems

In host-guest chemistry, a host molecule with a specific cavity selectively binds a guest molecule. The design of host molecules often involves creating hydrophobic pockets to bind nonpolar guests. A 3-methylundecyl group, if incorporated into a larger molecular structure, could contribute to the formation of such a hydrophobic cavity. The branched nature of the chain could also impart a degree of shape selectivity to the binding pocket. The bromo-functionalized end could serve as a reactive site to attach this building block to a larger macrocyclic or cage-like host structure. As with the other potential applications, the scientific literature does not currently contain specific examples of host-guest systems that utilize this compound or its derivatives.

Future Research Directions and Emerging Trends in Branched Haloalkane Chemistry

Sustainable and Biocatalytic Synthesis of Chiral 1-Bromo-3-methylundecane

The development of sustainable and efficient methods for producing enantiomerically pure compounds is a primary goal of modern organic synthesis. For chiral molecules like this compound, biocatalysis presents a powerful and environmentally friendly alternative to traditional chemical methods.

Current Approaches and Future Potential:

Recent research has demonstrated the synthesis of (S)-1-bromo-3-methylundecane through chemo-and stereoselective transformations of derivatives of L-(-)-menthol, a naturally occurring chiral starting material semanticscholar.org. While effective, future research is pivoting towards enzymatic processes that can offer higher efficiency and reduce reliance on chiral pool starting materials.

Enzymes, such as halohydrin dehalogenases, lipases, and specific halogenases, are being explored for their ability to catalyze the enantioselective formation of carbon-halogen bonds. The use of whole-cell biocatalysts or isolated enzymes can lead to high yields and excellent enantiomeric excess under mild reaction conditions, minimizing waste and energy consumption nih.gov. Flow biocatalysis is an especially promising area, allowing for the continuous production of chiral molecules with immobilized enzymes in packed-bed reactors, which enhances stability and reusability dntb.gov.ua.

| Biocatalytic Strategy | Enzyme Class | Potential Advantages for this compound Synthesis |

| Enantioselective Halogenation | Halogenases | Direct introduction of bromine at a specific stereocenter. |

| Kinetic Resolution of Racemic Precursors | Lipases, Esterases | Separation of enantiomers from a racemic mixture of a precursor alcohol. |

| Asymmetric Reduction followed by Halogenation | Ketoreductases | Stereoselective reduction of a ketone precursor to a chiral alcohol, which is then converted to the bromide. |

Future work will likely focus on enzyme engineering and directed evolution to create novel biocatalysts specifically tailored for the synthesis of branched haloalkanes like this compound, improving substrate scope, activity, and stereoselectivity.

Exploration of Novel Reactivity under Non-Classical Conditions

The activation of carbon-halogen bonds under mild conditions is a significant trend in organic chemistry. Photoredox catalysis and electrochemistry offer unique pathways to generate reactive intermediates from haloalkanes without the need for harsh reagents or high temperatures.

Photoredox Catalysis:

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes nih.govprinceton.edu. For a compound like this compound, this can lead to the formation of an alkyl radical via reductive dehalogenation princeton.edu. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are difficult to achieve through traditional ionic pathways. This approach is particularly valuable for forging new bonds under exceptionally mild conditions princeton.edu.

Electrochemistry:

Electrochemistry provides another powerful tool for activating haloalkanes. By controlling the electrode potential, chemists can precisely manage the reduction or oxidation of substrates. The electrochemical reduction of this compound can generate the corresponding alkyl radical or carbanion, which can then be trapped by various electrophiles. This method avoids the use of stoichiometric chemical reductants and allows for fine-tuning of reactivity. Electrochemical studies on related bromoarenes have provided insight into the mechanisms of electron transfer and subsequent chemical steps, which can inform the design of new synthetic transformations for branched haloalkanes nih.gov.

| Activation Method | Key Intermediate | Potential Transformations for this compound |

| Photoredox Catalysis | Alkyl Radical | Cross-coupling reactions, Giese additions, Minisci-type reactions. |

| Electrochemistry (Reduction) | Alkyl Radical, Carbanion | Coupling with electrophiles, intramolecular cyclizations. |

| Electrochemistry (Oxidation) | Carbocation (indirectly) | Nucleophilic substitution with weak nucleophiles. |

Research in this area will focus on developing new catalysts and reaction conditions to expand the scope of these non-classical activation methods for complex haloalkanes.

Integration with High-Throughput Experimentation and Automation in Organic Synthesis

The optimization of reaction conditions and the discovery of new synthetic routes can be significantly accelerated through automation and high-throughput experimentation (HTE). These technologies allow for the rapid screening of catalysts, solvents, and other reaction parameters in parallel, generating large datasets in a short amount of time researchgate.net.

For the synthesis and application of this compound, automated platforms can be used to:

Optimize Synthesis: Quickly identify the optimal conditions (e.g., catalyst, temperature, concentration) for its preparation, whether through traditional or novel methods.

Explore Reactivity: Screen its reactivity with a diverse library of coupling partners or under various catalytic systems.

Develop Derivatives: Rapidly generate a library of derivatives for structure-activity relationship (SAR) studies in fields like agrochemistry.

The integration of automated synthesis platforms with machine learning algorithms is a key emerging trend. These systems can not only perform experiments but also analyze the results and propose the next set of experiments, leading to autonomous discovery and optimization cycles nih.govreddit.com. This approach promises to reduce the time and resources required to develop new chemical entities and processes.

Advanced Computational Design of Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For a chiral molecule like this compound, computational models can provide crucial insights into its behavior in chemical reactions, guiding the development of new, highly selective transformations.

Predictive Modeling:

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. This is particularly important for designing enantioselective catalytic processes where subtle energy differences determine the product distribution nih.gov. For instance, computational tools can help predict the site- and regioselectivity of reactions involving this compound, preventing the formation of undesired isomers rsc.org.

Machine Learning in Catalysis:

The combination of computational data and machine learning (ML) is an emerging frontier. ML models can be trained on datasets of calculated or experimental reaction outcomes to predict the performance of new catalysts or substrates without the need for expensive and time-consuming QM calculations for every new combination nih.gov. This approach can rapidly screen vast virtual libraries of catalysts to identify promising candidates for the asymmetric synthesis or transformation of this compound.

| Computational Tool | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Modeling transition states for nucleophilic substitution. | Predicting enantioselectivity of new catalytic reactions. |

| Molecular Dynamics (MD) | Simulating enzyme-substrate interactions. | Guiding protein engineering for biocatalytic synthesis. |